molecular formula C17H17NO B1607176 2-[Hydroxy(diphenyl)methyl]butanenitrile CAS No. 22101-20-8

2-[Hydroxy(diphenyl)methyl]butanenitrile

Cat. No.: B1607176
CAS No.: 22101-20-8
M. Wt: 251.32 g/mol
InChI Key: ZDTPCZLGZKXXGW-UHFFFAOYSA-N
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Description

2-[Hydroxy(diphenyl)methyl]butanenitrile is a chemical compound known for its unique structure and properties. It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a butane backbone. The compound also features a hydroxyl group (-OH) and two phenyl groups (C6H5) attached to the same carbon atom, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(diphenyl)methyl]butanenitrile typically involves the reaction of benzophenone with butanenitrile in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents include ethanol or methanol

    Catalyst: Strong bases such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of reaction parameters to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(diphenyl)methyl]butanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of 2-[Oxodiphenylmethyl]butanenitrile

    Reduction: Formation of 2-[Hydroxy(diphenyl)methyl]butylamine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-[Hydroxy(diphenyl)methyl]butanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(diphenyl)methyl]butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in nucleophilic addition reactions, which are essential for its function in various applications.

Comparison with Similar Compounds

2-[Hydroxy(diphenyl)methyl]butanenitrile can be compared with other similar compounds, such as:

    2-[Hydroxy(phenyl)methyl]butanenitrile: Lacks one phenyl group, resulting in different reactivity and properties.

    2-[Hydroxy(diphenyl)methyl]propanenitrile: Has a shorter carbon chain, affecting its physical and chemical characteristics.

    2-[Hydroxy(diphenyl)methyl]pentanenitrile: Has a longer carbon chain, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting versatility in chemical reactions and applications.

Properties

IUPAC Name

2-[hydroxy(diphenyl)methyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-14(13-18)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTPCZLGZKXXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944741
Record name 2-[Hydroxy(diphenyl)methyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22101-20-8
Record name α-Ethyl-β-hydroxy-β-phenylbenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22101-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(alpha-Hydroxybenzhydryl)butyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022101208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Hydroxy(diphenyl)methyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(α-hydroxybenzhydryl)butyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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